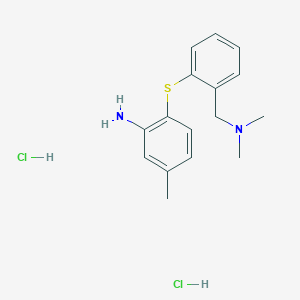

MADAM dihydrochloride

Description

Contextualizing MADAM Dihydrochloride (B599025) within Ligand-Target Interactions

In the realm of chemical biology, the interaction between a ligand and its biological target is a central focus. MADAM dihydrochloride serves as a classic example of a highly specific ligand for the serotonin (B10506) transporter (SERT). Its chemical structure allows it to bind with high affinity to SERT, effectively blocking the transporter's primary function, which is the reuptake of serotonin from the synaptic cleft.

This inhibitory action is competitive, meaning this compound vies with the endogenous neurotransmitter, serotonin, for the same binding site on the transporter protein. The selectivity of this compound is a key attribute; it exhibits a substantially higher affinity for SERT compared to other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This high selectivity, often with an affinity ratio of over 1000:1 for SERT versus DAT and NET, minimizes off-target effects and enables researchers to specifically investigate the serotonergic system. nih.gov

The effectiveness of a ligand's binding is often expressed by its IC50 value, which indicates the concentration of the inhibitor required to block 50% of the target's activity. The low IC50 value of MADAM for SERT underscores its potency.

Interactive Data Table: this compound Transporter Selectivity

| Transporter | IC50 (nM) |

| SERT (Serotonin Transporter) | ~1 |

| DAT (Dopamine Transporter) | >1000 |

| NET (Norepinephrine Transporter) | >1000 |

This table showcases the high selectivity of this compound for the serotonin transporter over other key monoamine transporters.

The serotonin transporter itself is a complex protein that exists in multiple conformations, including outward-open, occluded, and inward-open states. nih.gov Most known SERT inhibitors, including many antidepressants, target the outward-open conformation. nih.gov The specific conformational state that this compound preferentially binds to is a subject of ongoing research and is critical for a deeper understanding of its mechanism of action.

Research Trajectories and Scientific Significance of this compound

The development of radiolabeled versions of MADAM, such as [¹¹C]MADAM, has been a significant milestone in neuropharmacology and brain imaging research. nih.gov These radiotracers allow for the non-invasive quantification of SERT density and distribution in the living human brain using PET and SPECT scans. nih.gov

A major area of research utilizing [¹¹C]MADAM involves studying the therapeutic effects of antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs). nih.govresearchgate.net PET studies with [¹¹C]MADAM can determine the degree of SERT occupancy by an antidepressant at various doses. nih.gov Research has shown that SERT occupancy increases with higher doses of antidepressants in a hyperbolic relationship, typically reaching a plateau of around 80% occupancy at standard therapeutic doses. nih.gov This provides a mechanistic understanding of why simply increasing the dose of an antidepressant may not always lead to a greater clinical benefit. nih.gov

Furthermore, MADAM-based neuroimaging has been instrumental in investigating the role of the serotonergic system in the pathophysiology of various neuropsychiatric conditions, including major depressive disorder, anxiety disorders, and substance use disorders. By comparing SERT levels in individuals with these conditions to those of healthy controls, researchers can gain insights into the underlying neurobiological basis of these disorders.

The scientific significance of this compound lies in its power to bridge the gap between basic neurochemistry and clinical neuroscience. It provides a reliable method to visualize and quantify a key component of the serotonin system in vivo, thereby advancing our understanding of brain function in both health and disease and aiding in the development of more targeted and effective treatments for a range of psychiatric illnesses.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S.2ClH/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3;;/h4-10H,11,17H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBZMNLLLNHKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2CN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582028 | |

| Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411208-45-2 | |

| Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MADAM dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes

The synthesis of MADAM dihydrochloride (B599025) is a multi-step process that involves the strategic construction of its core molecular framework, followed by the introduction of key functional groups. The methodologies employed are designed to be efficient and to allow for the modular construction of the target molecule.

Phenylpiperazine Intermediate Reactions with Hydrochloric Acid

A common strategy in the synthesis of complex molecules containing a phenylpiperazine moiety involves the initial construction of this core structure. The formation of the piperazine (B1678402) ring can be achieved through various methods, including the reaction of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.gov This cyclization reaction provides the phenylpiperazine scaffold, which can then be further functionalized. nih.gov

Once the desired phenylpiperazine intermediate is synthesized, it is often converted to its hydrochloride salt. This is typically achieved by treating a solution of the phenylpiperazine free base in a suitable organic solvent, such as ethanol (B145695) or isopropanol (B130326), with an alcoholic solution of hydrochloric acid. googleapis.com The addition of a less polar solvent, like diethyl ether, can then induce crystallization of the hydrochloride salt, facilitating its isolation and purification. googleapis.com This salt formation step is crucial as it often improves the stability and handling characteristics of the compound.

Thioether Bond Formation via Nucleophilic Aromatic Substitution

A key structural feature of many complex organic molecules is the thioether linkage. The formation of this carbon-sulfur bond is frequently accomplished through a nucleophilic aromatic substitution (SNAr) reaction. rsc.orgnih.gov This reaction typically involves the displacement of a leaving group, such as a halide or a nitro group, from an electron-deficient aromatic ring by a thiol nucleophile. rsc.orgresearchgate.net

The efficiency of the SNAr reaction is highly dependent on the nature of the solvent and the base used. rsc.org For instance, the reaction between an electron-poor aryl halide and a thiol can proceed smoothly at room temperature to 60°C in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) with potassium carbonate as the base. rsc.org For less reactive aryl halides, the use of a copper catalyst may be necessary to facilitate the coupling reaction under mild conditions. rsc.org The choice of reagents and reaction conditions is critical to achieving a high yield of the desired aryl thioether.

| Aryl Halide Type | Typical Conditions | Temperature | Reference |

|---|---|---|---|

| Electron-deficient | K₂CO₃, DMAc | Room Temperature - 60°C | rsc.org |

| Unreactive | Cu-catalyst, Ligand | Mild | rsc.org |

| Heteroaryl Halides (Cl, Br) | K₂CO₃, DMAc | Room Temperature - 100°C | nih.gov |

Modular Construction Strategies and C-H Modification in Complex Molecule Synthesis

Modern synthetic chemistry increasingly relies on modular strategies to build complex molecules. This approach involves the synthesis of key building blocks, or "modules," which are then coupled together in the later stages of the synthesis. This allows for a more convergent and flexible approach, enabling the rapid generation of analogues for structure-activity relationship studies. caltech.edu

One of the key technologies facilitating modular synthesis is the development of robust and selective cross-coupling reactions. C-H modification, a powerful tool in this regard, allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. While specific applications in the synthesis of MADAM dihydrochloride are not detailed in the provided literature, the principles of modularity and C-H activation are central to the efficient construction of complex molecular architectures. caltech.edu

Salt Formation and Purification Techniques

The final steps in the preparation of this compound involve its conversion to the dihydrochloride salt and subsequent purification to meet the stringent purity requirements for research and development.

Conversion of Free Base to Dihydrochloride Salt

The conversion of the free base form of the target molecule to its dihydrochloride salt is a critical step that enhances its stability and aqueous solubility. A common method involves dissolving the free base in a suitable organic solvent, such as isopropanol or acetone. sciencemadness.orggoogle.com Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of hydrochloric acid in an organic solvent is added dropwise. sciencemadness.orgreddit.com This results in the precipitation of the dihydrochloride salt, which can then be collected by filtration. sciencemadness.org It is crucial to use anhydrous conditions, as the presence of water can prevent crystallization and lead to the formation of an oil. sciencemadness.org

In some instances, a stepwise salt formation may be employed to achieve higher purity. For example, the monohydrochloride salt can be intentionally formed and isolated first, followed by a second treatment with hydrochloric acid to yield the dihydrochloride salt. google.com This two-step process can be effective in removing certain impurities. google.com

| Method | Solvent | HCl Source | Key Considerations | Reference |

|---|---|---|---|---|

| Direct Precipitation | Isopropanol, Acetone | Anhydrous HCl gas or solution | Anhydrous conditions are critical. | sciencemadness.orgreddit.com |

| Stepwise Formation | Isopropanol | Hydrochloric acid | Intermediate monohydrochloride isolation for enhanced purity. | google.com |

Optimized Crystallization Protocols

The process often involves dissolving the crude product in a minimal amount of a hot solvent and then allowing the solution to cool slowly. The slow cooling promotes the formation of well-defined crystals, while impurities tend to remain in the mother liquor. In cases where a single solvent is not effective, a solvent-antisolvent system may be employed. The compound is dissolved in a solvent in which it is soluble (the "solvent"), and then a second solvent in which it is insoluble (the "antisolvent") is added slowly to induce crystallization. The precise control of temperature, cooling rate, and agitation are all important factors in obtaining a crystalline product with the desired attributes.

Chemical Reactivity Analysis

The reactivity of this compound is centered around its thioether and amino functionalities, as well as the two aromatic moieties. These groups provide sites for oxidation, reduction, and substitution reactions.

The thioether and secondary amine groups in this compound are susceptible to oxidation. The sulfur atom of the thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone with appropriate oxidizing agents. The secondary amine can also undergo oxidation, though this is generally less common under controlled conditions compared to the thioether.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can facilitate these transformations. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. For instance, milder reagents are more likely to yield the sulfoxide, while stronger oxidants will favor the formation of the sulfone.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Varies depending on concentration and catalyst |

| Potassium Permanganate (KMnO₄) | Sulfone, Carboxylic Acids (from aromatic ring cleavage under harsh conditions) | Typically in acidic or basic solution |

| Pyridinium chlorochromate (PCC) | Not typically used for thioether oxidation | Milder, selective for alcohol oxidation |

| Dess-Martin periodinane (DMP) | Not typically used for thioether oxidation | Milder, selective for alcohol oxidation |

This table represents potential oxidation reactions based on the functional groups present in this compound. Specific experimental data for this compound is limited.

Reduction reactions of this compound could potentially target the aromatic rings. However, the reduction of benzene (B151609) rings is a challenging transformation that requires powerful reducing agents and often harsh conditions, such as high pressure and temperature, in a process known as catalytic hydrogenation. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce an unsubstituted benzene ring, though they are effective for reducing other functional groups like carbonyls or nitro groups. In the context of the synthesis of related compounds, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups.

| Reducing Agent | Potential Product(s) | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | No reaction with aromatic rings | Typically in aprotic solvents like THF |

| Sodium Borohydride (NaBH₄) | No reaction with aromatic rings | Typically in protic solvents like ethanol |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Cyclohexyl derivatives (from aromatic ring reduction) | High pressure and temperature |

This table outlines potential reduction reactions for the functional groups in this compound based on general chemical principles. Specific experimental outcomes for this compound may vary.

This compound possesses two aromatic rings that can undergo electrophilic aromatic substitution. The positions of substitution on the benzene rings are directed by the existing substituents. The thioether and alkylamine groups are generally ortho-, para-directing activators, while the protonated amino group in the dihydrochloride salt form would be a meta-directing deactivator. The outcome of a substitution reaction would therefore be highly dependent on the reaction conditions and whether the reaction is performed on the free base or the dihydrochloride salt.

Nucleophilic substitution reactions are less likely to occur on the aromatic rings unless they are activated by strong electron-withdrawing groups. However, substitution could potentially occur at the benzylic position under certain conditions. For instance, the synthesis of the parent compound involves a nucleophilic aromatic substitution where a thiolate anion displaces a leaving group on an aromatic ring.

| Reagent Type | Example Reagent(s) | Potential Product(s) |

| Halogenating Agent | Cl₂, Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) | Halogenated aromatic rings |

| Nitrating Agent | HNO₃/H₂SO₄ | Nitrated aromatic rings |

| Sulfonating Agent | Fuming H₂SO₄ | Sulfonated aromatic rings |

| Nucleophile | Hydroxide ion (OH⁻), Cyanide ion (CN⁻) | Potential for substitution at the benzylic position under specific conditions |

This table presents possible substitution reactions for this compound. The regioselectivity and feasibility of these reactions depend on specific experimental conditions.

Preclinical Pharmacological Characterization and Neurochemical Investigations

Serotonin (B10506) Transporter (SERT) Binding Affinity and Selectivity

The initial characterization of a novel compound's interaction with its biological target is a cornerstone of preclinical evaluation. For MADAM dihydrochloride (B599025), this has involved a detailed analysis of its binding affinity and selectivity for the serotonin transporter.

In Vitro Receptor Binding Profile Analysis

In vitro studies are fundamental in determining a compound's direct interaction with its molecular target. Research has demonstrated that MADAM possesses a high affinity for the serotonin transporter. Specifically, studies have reported a high-affinity binding constant (Ki) of 1.65 nM for MADAM at the serotonin transporter. nih.gov This strong binding affinity underscores the compound's potential as a potent ligand for SERT.

Chemical suppliers also consistently describe MADAM dihydrochloride as a high-affinity ligand for the serotonin transporter SERT, corroborating the findings from primary research literature. scbt.comsigmaaldrich.com

Table 1: In Vitro Binding Affinity of MADAM for SERT

| Compound | Target | Binding Affinity (Ki) |

| MADAM | Serotonin Transporter (SERT) | 1.65 nM nih.gov |

In Vivo Binding Dynamics and Specificity in Preclinical Models

To translate in vitro findings to a more complex biological system, the binding dynamics and specificity of MADAM have been assessed in preclinical animal models. Studies utilizing positron emission tomography (PET) with radiolabeled [11C]MADAM in cynomolgus monkeys have provided valuable insights into its in vivo behavior. nih.gov

Following intravenous administration, [11C]MADAM exhibited a distribution pattern consistent with the known density of serotonin transporters in the brain. The highest uptake of the radioligand was observed in brain regions rich in SERT, such as the striatum, thalamus, and mesencephalon. nih.gov Conversely, the cerebellum, a region with very low SERT expression, showed the lowest uptake, supporting its use as a reference region in these imaging studies. nih.gov

Pre-treatment with known selective serotonin reuptake inhibitors, such as citalopram (B1669093), effectively blocked the binding of [11C]MADAM to SERT-rich regions, further confirming the specificity of its binding in vivo. nih.gov Furthermore, displacement studies, where unlabeled MADAM was administered after [11C]MADAM, demonstrated that the binding is reversible. nih.gov These in vivo findings strongly indicate that MADAM binds selectively and reversibly to the serotonin transporter in the living brain.

Evaluation of Selectivity Against Other Monoamine Transporters and Receptors

A critical aspect of a SERT ligand's profile is its selectivity over other monoamine transporters, namely the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), to minimize off-target effects. Preclinical evaluations have addressed this by conducting blocking experiments with selective DAT and NET inhibitors.

In PET studies with [11C]MADAM, pre-treatment with the dopamine transporter inhibitor GBR 12909 and the norepinephrine transporter inhibitor maprotiline (B82187) did not significantly affect the binding of [11C]MADAM. nih.gov This lack of displacement by potent and selective inhibitors of DAT and NET provides strong evidence for the high selectivity of MADAM for the serotonin transporter over the other major monoamine transporters. nih.gov

Mechanism of Action at the Serotonergic System

The high affinity and selectivity of MADAM for the serotonin transporter strongly suggest a mechanism of action centered on the modulation of the serotonergic system.

Inhibition of Serotonin Reuptake in Presynaptic Neurons

As a high-affinity ligand for the serotonin transporter, the primary mechanism of action of MADAM is the inhibition of serotonin reuptake from the synaptic cleft into presynaptic neurons. nih.gov The serotonin transporter is responsible for clearing serotonin from the synapse, thereby terminating its signaling. By binding to and inhibiting this transporter, MADAM effectively blocks this reuptake process.

Modulation of Synaptic Serotonin Levels and Neurotransmission Enhancement

By inhibiting the reuptake of serotonin, MADAM is expected to lead to an increase in the concentration of serotonin in the synaptic cleft. This elevation of synaptic serotonin levels enhances and prolongs the action of serotonin on both presynaptic and postsynaptic receptors, thereby potentiating serotonergic neurotransmission. The specific distribution of [11C]MADAM binding in brain regions known to be integral to serotonergic pathways further supports its role in modulating synaptic serotonin levels and enhancing neurotransmission within these circuits. nih.gov

Neuropharmacological Applications and Behavioral Correlates

The utility of MADAM in neuroimaging studies has been greatly enhanced by the development of its radiolabeled forms, particularly tritium-labeled ([³H]MADAM) and carbon-11-labeled ([¹¹C]MADAM). The synthesis of these radiolabeled compounds is a critical step that enables their use as tracers in various research applications. uochb.czwuxiapptec.commoravek.com

The synthesis of [¹¹C]MADAM is typically achieved through an N-methylation reaction using [¹¹C]methyl triflate or [¹¹C]methyl iodide. researchgate.netpsu.edu This process involves introducing the radioactive carbon-11 (B1219553) isotope into the MADAM molecule. The short half-life of carbon-11 (approximately 20.4 minutes) necessitates rapid and efficient synthesis and purification procedures. core.ac.ukbnl.gov Automated synthesizers are often employed to carry out the entire process, from production to purification, within a short timeframe to maximize the yield of the final radiopharmaceutical. core.ac.uk Purification is commonly performed using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity, which is crucial for accurate imaging results. nih.gov

For [³H]MADAM, the synthesis involves introducing tritium (B154650), a radioactive isotope of hydrogen, into the molecule. nih.gov While specific details on the synthesis of [³H]MADAM are less commonly reported in the context of PET imaging, general methods for tritium labeling of tertiary amines are well-established. nih.gov In vitro studies utilizing [³H]MADAM have been instrumental in characterizing its binding properties. For instance, these studies have helped determine the total and nonspecific binding of the ligand in brain tissue preparations, confirming its high affinity and selectivity for SERT. turkupetcentre.net

The development of these radiolabeled versions of MADAM has been pivotal for advancing our understanding of the serotonin transporter in both preclinical and clinical research.

[¹¹C]MADAM has proven to be a valuable radioligand for positron emission tomography (PET) studies aimed at quantifying serotonin transporter (SERT) occupancy in the brains of nonhuman primates. researchgate.netnih.gov PET imaging with [¹¹C]MADAM allows for the in vivo visualization and measurement of SERT binding, providing crucial insights into the pharmacodynamics of various drugs that target this transporter. nih.gov

In these studies, a baseline PET scan is typically performed to measure the initial density of SERT. Subsequently, a drug of interest, such as a selective serotonin reuptake inhibitor (SSRI), is administered, and a second PET scan is conducted. The reduction in [¹¹C]MADAM binding after drug administration reflects the occupancy of SERT by the drug. This method has been used to determine the relationship between drug dosage, plasma concentration, and the degree of SERT occupancy. nih.gov

For example, studies in cynomolgus monkeys have utilized [¹¹C]MADAM to investigate the SERT occupancy of SSRIs like citalopram and escitalopram (B1671245). researchgate.netnih.gov These studies have successfully estimated the dose (ID50) and plasma concentration (Ki) required to achieve 50% SERT occupancy. nih.gov The distribution of [¹¹C]MADAM in the primate brain aligns with the known in vitro expression of SERT, with the highest uptake observed in areas rich in these transporters, such as the striatum, thalamus, and mesencephalon, and the lowest uptake in the cerebellum, which is often used as a reference region for nonspecific binding. researchgate.netnih.gov

Pretreatment with unlabeled compounds that have known affinities for different transporters has confirmed the high selectivity of [¹¹C]MADAM for SERT. researchgate.net The characterization of [¹¹C]MADAM in nonhuman primates has demonstrated its potential as a reliable PET radioligand for quantitative studies of SERT binding, paving the way for its use in human clinical research. researchgate.netnih.gov

SERT Occupancy Data for SSRIs in Nonhuman Primates Measured by [¹¹C]MADAM PET

| Compound | ID50 (mg/kg) | Ki (nmol/L) |

|---|---|---|

| Escitalopram | 0.020 | 9.6 |

| Citalopram | 0.059 | 9.7 |

This table displays the dose (ID50) and plasma concentration (Ki) of escitalopram and citalopram that result in 50% occupancy of the serotonin transporter (SERT) in nonhuman primates, as determined by [¹¹C]MADAM PET studies. nih.gov

The administration of MADAM in animal models provides a powerful tool to investigate the consequences of blocking serotonin reuptake on both neurochemical dynamics and observable behaviors. nih.govnih.gov By inhibiting SERT, MADAM leads to an increase in the extracellular concentration of serotonin, which in turn can influence a range of behaviors associated with the serotonergic system, such as those related to mood, anxiety, and aggression. nih.gov

Animal models of depression, such as the forced swim test in mice, are often used to assess the antidepressant-like effects of compounds. nih.gov In such models, a reduction in immobility time is interpreted as an antidepressant effect. While specific studies on MADAM's effects in these models are not detailed in the provided context, the known mechanism of action of SSRIs, which is similar to that of MADAM, generally leads to such outcomes. nih.gov

Similarly, animal models of anxiety, like the black and white box test, are employed to evaluate anxiolytic or anxiogenic-like effects. nih.gov The behavioral responses of animals in these paradigms after administration of a SERT inhibitor can provide insights into the role of serotonin in anxiety-related behaviors. The effects of SERT inhibition on aggression are also studied, often in models of isolation-induced aggression in mice. nih.gov

It is important to note that the behavioral outcomes of SERT inhibition can be complex and may vary depending on the specific animal model, species, and experimental conditions. nih.gov For instance, some SSRIs have shown mixed anxiogenic and anxiolytic-like responses in certain tests. nih.gov These studies in animal models are crucial for understanding the link between the neurochemical action of compounds like MADAM and their potential behavioral effects.

MADAM's high selectivity for the serotonin transporter (SERT) makes it an invaluable tool for investigating the specific mechanisms of neurotransmitter transport and receptor interactions within the serotonergic system. turkupetcentre.netwikipedia.org Neurotransmitter transporters are a class of membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their concentration and signaling duration. nih.govnih.gov

The serotonin transporter, a member of the solute carrier 6 (SLC6) family, functions by co-transporting sodium and chloride ions along with serotonin into the presynaptic neuron. nih.govnih.gov The high affinity and selectivity of MADAM for SERT allow researchers to probe the structure and function of this transporter without significant interference from other monoamine transporters like those for dopamine (DAT) and norepinephrine (NET). nih.govnih.gov

Studies using radiolabeled MADAM, such as [³H]MADAM, have been employed in in vitro binding assays to characterize the interaction of various compounds with SERT. turkupetcentre.net For example, these assays can determine the binding affinity (Ki) of different drugs for the serotonin transporter. The displacement of radiolabeled MADAM by other compounds provides a measure of their potency at the SERT binding site.

Radioligand Development and Characterization for Neuroimaging

Comparative Preclinical Pharmacology

The preclinical assessment of a novel compound necessitates a thorough comparison with existing chemical entities that share structural similarities or functional activities. This comparative approach is crucial for elucidating the unique pharmacological profile of the new agent, identifying subtle but significant differences in its interaction with biological targets, and predicting its potential therapeutic utility and specificity. In the context of this compound (N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine), a compound recognized for its high affinity for the serotonin transporter (SERT), comparative studies with structural and functional analogues are instrumental. nih.govmedchemexpress.com These investigations help to delineate the specific contributions of different molecular moieties to its binding affinity and selectivity, providing a foundational understanding of its mechanism of action at the molecular level.

This compound is a structural analogue of other benzylamines and shares functional properties with various serotonin transporter inhibitors. nih.gov Its chemical architecture, characterized by a substituted phenylthio-benzylamine backbone, places it in a class of compounds that interact with monoamine transporters. nih.gov

One of the most relevant functional analogues is 3,4-methylenedioxymethamphetamine (MDMA) . While structurally distinct in its core (possessing a methylenedioxy-substituted phenylpropylamine structure), MDMA is a well-characterized monoamine transporter substrate, primarily known for its potent serotonin-releasing effects. The comparison between MADAM and MDMA is particularly insightful because both compounds exhibit significant interaction with SERT. However, modifications to the amphetamine side chain or the phenyl ring of MDMA analogues can significantly alter their potency at both SERT and the norepinephrine transporter (NET). nih.gov For instance, analogues like BDB (1-(3,4-methylenedioxyphenyl)-2-butanamine) and MBDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine) , which have modifications to the alpha-methyl group of the amphetamine side chain, show reduced potency at NET compared to MDMA, while retaining significant activity at SERT. nih.gov This highlights that SERT and NET have distinct structural requirements for ligand binding and inhibition. nih.gov

Another group of relevant compounds includes other selective serotonin reuptake inhibitors (SSRIs) that, like MADAM, exhibit high affinity for SERT. Compounds such as citalopram are used in comparative preclinical studies to validate the binding specificity of new radioligands like [¹¹C]MADAM. nih.gov Pretreatment with citalopram in preclinical models has been shown to block the binding of [¹¹C]MADAM to SERT, confirming that both ligands compete for the same binding site. nih.gov This functional overlap underscores their shared mechanism of action as SERT inhibitors, even though their chemical structures may differ significantly.

The table below provides a summary of key structural and functional analogues of this compound.

| Compound Name | Structural Class | Key Functional Relevance to MADAM |

| MDMA | Phenylpropylamine | Functional analogue; monoamine transporter substrate with high affinity for SERT. nih.gov |

| BDB | Phenylpropylamine | Analogue of MDMA with modifications to the amphetamine side chain; potent SERT inhibitor. nih.gov |

| MBDB | Phenylpropylamine | Analogue of MDMA with modifications to the amphetamine side chain; potent SERT inhibitor. nih.gov |

| Citalopram | Phthalane derivative | Functional analogue; highly selective serotonin reuptake inhibitor used to validate SERT binding. nih.gov |

A hallmark of MADAM is its high affinity and selectivity for the serotonin transporter (SERT). medchemexpress.com Preclinical studies have consistently demonstrated its potent interaction with SERT, with a reported inhibitory constant (Ki) value of approximately 1.6 nM. medchemexpress.comnih.gov This high affinity is a key characteristic that distinguishes it from many other monoamine transporter ligands and makes it a valuable tool for studying the serotonin system, particularly as a radioligand for positron emission tomography (PET) imaging. nih.govnih.gov

The distinctive binding profile of MADAM becomes evident when compared to other monoamine transporter inhibitors. While many compounds interact with all three major monoamine transporters—SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT)—MADAM exhibits a clear preference for SERT. nih.gov For example, in preclinical characterization studies using PET in nonhuman primates, the binding of [¹¹C]MADAM was effectively blocked by pretreatment with the selective SERT inhibitor citalopram. nih.gov In contrast, pretreatment with maprotiline , a selective NET inhibitor, or GBR 12909 , a selective DAT inhibitor, did not significantly affect [¹¹C]MADAM binding. nih.gov This demonstrates the high selectivity of MADAM for SERT over NET and DAT.

In comparison, compounds like MDMA and its analogues exhibit a broader spectrum of activity. While MDMA has a high affinity for SERT, it is also a potent inhibitor of NET. nih.gov Some of its analogues, such as BDB and MBDB, show a greater separation in their potencies, with a more pronounced inhibitory effect at SERT compared to NET. nih.gov For instance, BDB is approximately six times less potent than MDMA at inhibiting norepinephrine transport, whereas MBDB is almost eight times less potent. nih.gov This contrasts with MADAM's more exclusive selectivity for SERT.

The following table summarizes the binding affinities and selectivity profile of MADAM in comparison to other relevant compounds.

| Compound | Primary Target | Ki (nM) for SERT | Selectivity Profile |

| MADAM | SERT | 1.6 medchemexpress.comnih.gov | Highly selective for SERT over DAT and NET. nih.gov |

| MDMA | SERT/NET | Potent inhibitor | Also a potent inhibitor of NET. nih.gov |

| BDB | SERT | Potent inhibitor | Less potent at NET compared to MDMA. nih.gov |

| MBDB | SERT | Potent inhibitor | Significantly less potent at NET compared to MDMA. nih.gov |

| Citalopram | SERT | High affinity | Highly selective for SERT. nih.gov |

| Maprotiline | NET | Low affinity | Selective for NET. nih.gov |

| GBR 12909 | DAT | Low affinity | Selective for DAT. nih.gov |

Exploration of Other Biological Activities in Research

Anti-inflammatory Activity Assessment

The evaluation of a compound's anti-inflammatory potential typically involves a tiered approach, beginning with in vitro assays and progressing to more complex in vivo models. accscience.comresearchgate.net

In Vitro and In Vivo Models for Inflammatory Response

In vitro models are foundational for screening anti-inflammatory agents. accscience.comresearchgate.net These laboratory-based assays often utilize cell lines, such as macrophages, which are stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory response. nih.gov Researchers can then measure the inhibition of key inflammatory mediators, such as nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-1β, IL-6), to gauge the compound's activity. nih.gov Other in vitro methods include assessing the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory cascade. researchgate.netijpsjournal.com

Should a compound show promise in vitro, studies may advance to in vivo models using living organisms, which provide a more comprehensive understanding of the compound's effects within a biological system. ijpras.comnih.govnih.gov Common models include inducing paw edema in rodents using substances like carrageenan or dextran. ijpras.comresearchgate.netslideshare.net The reduction in swelling is a key indicator of anti-inflammatory action. ijpras.comslideshare.net Another model is the cotton pellet-induced granuloma, which assesses the effect on chronic inflammation. slideshare.net

Without specific studies on MADAM dihydrochloride (B599025), no data can be presented for its performance in these models.

Antioxidant Properties

A compound's antioxidant capacity is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. nih.gov

In Vitro Radical Scavenging Assays

Several in vitro assays are commonly employed to determine the antioxidant and radical scavenging activity of a substance. nih.govsphinxsai.commdpi.com These tests are generally based on the ability of the antioxidant to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it. sphinxsai.com

A widely used method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.com DPPH is a stable free radical with a deep violet color; in the presence of an antioxidant, its color fades, and this change can be measured spectrophotometrically to quantify the scavenging activity. nih.govmdpi.com

Another common assay is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, which is applicable to both hydrophilic and lipophilic antioxidants. nih.gov The ferric reducing antioxidant power (FRAP) assay is another method that measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). medwinpublishers.com

As no studies have been published on the antioxidant properties of MADAM dihydrochloride, there is no data to present in the following table.

Interactive Data Table: In Vitro Radical Scavenging Activity of this compound

| Assay | Radical Scavenged | Measurement Principle | Result (e.g., IC₅₀) |

| DPPH | DPPH• | Decrease in absorbance at ~517 nm | Data not available |

| ABTS | ABTS•⁺ | Decrease in absorbance at ~734 nm | Data not available |

| FRAP | - | Formation of a colored ferrous-TPTZ complex | Data not available |

Advanced Analytical Methodologies for Characterization and Quantification

Stoichiometric Confirmation and Purity Assessment

Establishing the correct stoichiometric form and assessing the purity of MADAM dihydrochloride (B599025) are critical first steps in its characterization. This involves confirming the 2:1 molar ratio of chloride ions to the parent amine and identifying any potential impurities.

Chloride Ion Quantification: Potentiometric Titration and Ion Chromatography

The accurate quantification of chloride, the counter-ion to the protonated amine, is essential to confirm the dihydrochloride salt form. Two primary methods are utilized for this purpose: potentiometric titration and ion chromatography.

Potentiometric Titration is a classic and reliable method for chloride determination. metrohm.com It involves titrating a solution of MADAM dihydrochloride with a standardized silver nitrate (B79036) (AgNO₃) solution. metrohm.com The reaction proceeds as follows:

Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

An ion-selective electrode (ISE) specific for silver ions (Ag⁺) is used to monitor the potential of the solution as the titrant is added. A sharp change in the measured potential occurs at the equivalence point, where all the chloride ions have precipitated as silver chloride (AgCl). libretexts.org This allows for the precise calculation of the chloride content in the sample. This method is widely used in pharmaceutical analysis for its accuracy and is specified in various pharmacopeial monographs. metrohm.com

| Parameter | Description |

| Titrant | Standardized Silver Nitrate (AgNO₃) solution |

| Indicator Electrode | Silver Ion-Selective Electrode (Ag-ISE) |

| Principle | Precipitation of Silver Chloride (AgCl) |

| Endpoint Detection | Sharp change in potential (mV) |

Ion Chromatography (IC) is a powerful and highly sensitive technique for the analysis of ionic species, making it ideal for counter-ion analysis in pharmaceuticals. In this method, a solution of the sample is passed through an ion-exchange column. The chloride ions are separated from the protonated MADAM cation and any other ions present based on their interactions with the stationary phase. conquerscientific.com After separation, the eluted chloride ions are detected, typically by a conductivity detector. conquerscientific.com IC offers high selectivity and the ability to detect multiple ionic species in a single run, which is also useful for identifying potential ionic impurities. Reagent-Free™ Ion Chromatography (RFIC™) systems can further enhance reproducibility by electrolytically generating the eluent.

| Feature | Ion Chromatography for Chloride Quantification |

| Principle | Ion-exchange separation of anions. |

| Stationary Phase | Resin-packed column with ion-exchange functional groups. |

| Mobile Phase | An aqueous buffer (eluent). |

| Detection | Typically suppressed conductivity detection for high sensitivity. |

| Advantages | High sensitivity, selectivity, and suitability for detecting multiple ionic impurities. |

Nuclear Magnetic Resonance (NMR) for Protonation State Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure and can be used to confirm the protonation state of the amine groups in this compound. The formation of the hydrochloride salt involves the protonation of the nitrogen atom. This change in the electronic environment of the nitrogen significantly influences the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR).

In ¹H NMR spectroscopy, the protons on the carbons directly attached to the nitrogen atom (α-protons) are particularly sensitive to protonation. When the nitrogen atom is protonated to form an ammonium (B1175870) salt, its electron-withdrawing effect increases, causing a significant downfield shift (to a higher ppm value) for these adjacent protons compared to the free base. libretexts.orglibretexts.org By analyzing the chemical shift of the N-methyl protons and the proton on the second carbon of the propane (B168953) chain, one can confirm that protonation has occurred. The integration of the N-H proton signal can also provide information, though these signals can be broad and may exchange with solvent protons. hw.ac.uk

Similarly, in ¹³C NMR spectroscopy, the carbons bonded to the nitrogen atom experience a downfield shift upon protonation due to the increased deshielding effect of the positively charged nitrogen center. oregonstate.edu Comparing the ¹³C NMR spectrum of the dihydrochloride salt with that of the free base would show a distinct shift for the N-methyl carbon and the C2 of the propane chain, providing clear evidence of the salt's formation and protonation state.

| Nucleus | Expected Observation for Protonation | Rationale |

| ¹H | Downfield shift of protons on carbons adjacent to the nitrogen. | Increased electron-withdrawing effect of the protonated nitrogen atom causes deshielding. libretexts.org |

| ¹³C | Downfield shift of carbons adjacent to the nitrogen. | Deshielding effect from the positively charged nitrogen center. oregonstate.edu |

X-Ray Crystallography for Absolute Structural Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. researchgate.net For this compound, this technique provides unequivocal confirmation of its chemical connectivity, stereochemistry, and the spatial arrangement of the ions within the crystal lattice.

The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots of varying intensities. researchgate.net By analyzing this diffraction pattern, a three-dimensional map of electron density within the crystal can be generated. This map is then used to determine the precise position of each atom in the molecule, as well as the associated chloride ions and any solvent molecules present in the crystal structure.

This technique provides:

Absolute Configuration: For chiral molecules like MADAM, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) without ambiguity, which is crucial for pharmaceutical compounds. researchgate.netnih.gov

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the expected molecular geometry.

Ionic Interactions: It visualizes the exact location of the chloride ions relative to the protonated amine centers, confirming the ionic nature of the bonding and the stoichiometry of the salt.

Conformation: The analysis reveals the preferred conformation of the molecule in the solid state.

The resulting crystal structure provides the ultimate proof of the compound's identity and its dihydrochloride form. researchgate.net

Chromatographic and Spectroscopic Techniques

Once the fundamental structure and purity are confirmed, chromatographic and spectroscopic methods are employed for routine analysis, quantification in various samples, and the study of its metabolic fate.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern pharmaceutical analysis due to its high resolution, sensitivity, and versatility. It is used for both the quantification of the parent compound and the identification of its metabolites.

For the analysis of MADAM, a reversed-phase (RP-HPLC) method is typically employed. sielc.com In this setup, the sample is injected into a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. edwiserinternational.com MADAM, being a basic compound, can be effectively separated and quantified using this technique. Detection is commonly achieved using an ultraviolet (UV) detector, as the methoxyphenyl group in the molecule acts as a chromophore. sielc.com

Metabolite Profiling involves identifying the products of the body's metabolic processes on a drug. HPLC coupled with mass spectrometry (LC-MS) is the premier technique for this purpose. After oral administration, MADAM would likely undergo metabolic transformations such as N-demethylation, hydroxylation of the aromatic ring, or cleavage of the ether group. These metabolites, which are often more polar than the parent drug, can be separated from the parent compound and endogenous substances using HPLC. nih.gov The mass spectrometer then detects and fragments the eluted compounds, providing mass-to-charge ratios and fragmentation patterns that allow for the structural elucidation of the metabolites. nih.gov

| HPLC Method Parameter | Typical Conditions for MADAM Analysis |

| Mode | Reversed-Phase (RP-HPLC) sielc.com |

| Stationary Phase | Octadecylsilane (C18) or similar nonpolar material. |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile/Methanol and a buffered aqueous solution. edwiserinternational.com |

| Detection | UV-Vis Detector (utilizing the methoxyphenyl chromophore) or Mass Spectrometry (MS) for metabolite profiling. |

Spectrophotometric Determination Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. mdpi.com this compound possesses a substituted aromatic ring (a p-methoxyphenyl group), which acts as a chromophore, making it suitable for UV spectrophotometric analysis. rsc.org

The method involves preparing a series of standard solutions of this compound of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear within a certain concentration range. The concentration of MADAM in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. arcjournals.org While less selective than HPLC, this method is highly useful for the quantification of the pure substance or in simple formulations where interfering substances are absent. arcjournals.org

| Step | Description |

| 1. Wavelength Selection | Scan a solution of this compound across the UV spectrum (approx. 200-400 nm) to determine the wavelength of maximum absorbance (λmax). |

| 2. Calibration Curve | Prepare a series of standard solutions of known concentrations and measure the absorbance of each at λmax. Plot Absorbance vs. Concentration. |

| 3. Sample Analysis | Measure the absorbance of the unknown sample solution at λmax. |

| 4. Quantification | Determine the concentration of the unknown solution using the linear regression equation from the calibration curve. |

Radiochemical Purity and Stability Analysis

The assessment of radiochemical purity is paramount for radiolabeled compounds like [¹¹C]MADAM to ensure that the detected signal originates from the target molecule and not from radioactive impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a powerful tool for separating the radiolabeled parent compound from any radiometabolites or impurities. In studies involving [¹¹C]MADAM, reversed-phase HPLC is commonly employed to analyze plasma samples and determine the fraction of unchanged radioligand over time. For instance, in human studies, after intravenous injection of [¹¹C]MADAM, the fraction of the unchanged parent compound in plasma can be monitored. Research has shown that after 50 minutes, this fraction can be approximately 40%, with the remainder consisting of more polar radiometabolites nih.gov. The radiochemical purity of the final [¹¹C]MADAM product is a critical quality control parameter, and it is typically expected to be high to ensure the accuracy of positron emission tomography (PET) imaging studies.

Thin-Layer Chromatography (TLC): While HPLC provides high-resolution separation, TLC offers a rapid and complementary method for assessing radiochemical purity. Different solvent systems can be employed to separate the radiolabeled product from potential impurities, such as unreacted radiolabel.

Stability Analysis: Stability studies are crucial to determine the shelf-life of this compound and its radiolabeled forms under various storage conditions. These studies involve subjecting the compound to stress conditions such as elevated temperature, humidity, and light exposure. Stability-indicating assay methods, typically HPLC-based, are developed to separate and quantify the parent compound from its degradation products. Forced degradation studies are intentionally conducted to identify potential degradation pathways and products, which helps in developing robust analytical methods and understanding the compound's intrinsic stability. These studies involve exposing the drug to harsh conditions like acidic and basic hydrolysis, oxidation, and photolysis to generate degradation products.

While specific stability data for this compound is not extensively available in the public domain, the general approach involves monitoring the purity of the compound over time under defined storage conditions. The acceptable level of degradation is typically a small percentage of the active pharmaceutical ingredient.

Below is an illustrative data table summarizing typical quality control parameters for a radiolabeled compound like [¹¹C]MADAM.

| Parameter | Method | Specification | Typical Result |

| Radiochemical Purity | Radio-HPLC | ≥ 95% | > 97% |

| Identity of Parent Compound | Co-elution with standard | Retention time matches standard | Confirmed |

| Radiometabolite Analysis | Radio-HPLC | Characterization of major metabolites | Polar metabolites observed |

Mass Balance Approaches for Comprehensive Purity Evaluation

Mass balance studies, also known as absorption, distribution, metabolism, and excretion (ADME) studies, are fundamental in drug development and are essential for a comprehensive evaluation of a compound's purity and fate in a biological system. For a compound like MADAM, a mass balance study would typically involve the use of a radiolabeled version, such as [¹⁴C]MADAM, to trace the disposition of the drug and all its metabolites.

The primary goal of a mass balance study is to account for the total administered dose of the radiolabeled drug. This involves the quantitative collection of excreta (urine and feces) and, in some cases, expired air, over a defined period to measure the amount of radioactivity eliminated from the body.

Key Components of a Mass Balance Study:

Metabolite Profiling and Identification: A crucial aspect of the study is the analysis of biological matrices (plasma, urine, and feces) to identify and quantify the parent drug and its metabolites. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) and radio-HPLC are employed for this purpose nih.gov. In the context of [¹¹C]MADAM, studies have identified metabolites resulting from N-demethylation, S-oxidation, and benzylic hydroxylation in in vitro experiments using rat and human liver microsomes nih.gov.

Routes and Rates of Excretion: The study determines the primary routes of elimination of the drug-related material from the body (e.g., renal or fecal) and the rate at which this elimination occurs.

Total Recovery: A successful mass balance study aims for a high total recovery of the administered radioactivity, ideally greater than 90%, to provide a complete picture of the drug's disposition.

An example of data that would be generated from a mass balance study is presented in the hypothetical table below.

| Matrix | Percentage of Administered Radioactivity Recovered | Major Components Identified |

| Urine | 30% | Parent Drug, Metabolite A, Metabolite B |

| Feces | 65% | Parent Drug, Metabolite C |

| Total Recovery | 95% |

Q & A

Q. How can researchers confirm the dihydrochloride stoichiometry in MADAM dihydrochloride?

Methodological Answer: To confirm the 2:1 ratio of hydrochloric acid to the base molecule, perform chloride ion quantification via potentiometric titration or ion chromatography. Cross-validate using nuclear magnetic resonance (NMR) to detect protonation states and X-ray crystallography for structural confirmation. For example, chloride identification tests (e.g., reaction with silver nitrate) and stoichiometric validation align with pharmacopeial standards for dihydrochloride salts .

Q. What safety protocols are critical when handling this compound in cellular assays?

Methodological Answer: Use respiratory protection (e.g., NIOSH-certified N95 masks) during aerosol-generating procedures and wear nitrile gloves to prevent dermal exposure. Work in a fume hood for prolonged experiments. Decontaminate spills with 70% ethanol and ensure waste disposal complies with hazardous chemical guidelines. Safety protocols should mirror those for structurally similar dihydrochloride compounds, as outlined in OSHA-aligned safety data sheets .

Q. How does the dihydrochloride form influence MADAM’s solubility compared to its free base?

Methodological Answer: The dihydrochloride salt typically enhances aqueous solubility due to ionic interactions. To quantify this, prepare saturated solutions of both forms in PBS (pH 7.4) and measure solubility via UV-Vis spectrophotometry. Compare partition coefficients (LogP) using shake-flask methods to assess hydrophilicity improvements .

Advanced Research Questions

Q. How should dose-response experiments be designed to determine this compound’s IC50 in resistant cell lines?

Methodological Answer: Use a 10-point serial dilution (e.g., 0.1 nM to 100 μM) with triplicate wells for each concentration. Include positive controls (e.g., DMSO for solvent effects) and negative controls (untreated cells). Measure cell viability via ATP-based luminescence assays. Calculate IC50 using nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism). For resistant strains, validate results with K1 isolates, as demonstrated in antimalarial drug studies .

Q. What strategies resolve contradictions in this compound’s efficacy across different assay conditions?

Methodological Answer: Standardize assay metadata per MIACARM guidelines, including cell passage number, incubation time, and buffer composition. Use multivariate analysis to identify confounding variables (e.g., serum concentration). Replicate experiments across independent labs and apply Bland-Altman plots to assess inter-lab variability .

Q. How can researchers investigate this compound’s mechanism of action in epigenetic modulation?

Methodological Answer: Perform chromatin immunoprecipitation sequencing (ChIP-seq) to map histone methylation changes (e.g., H3K4me2/3) post-treatment. Combine with RNA-seq to correlate epigenetic modifications with gene expression. For validation, use siRNA knockdown of target enzymes (e.g., LSD1) and compare phenotypic outcomes, as seen in studies of LSD1 inhibitors .

Q. What methods are optimal for studying this compound’s synergistic interactions with other compounds?

Methodological Answer: Design a checkerboard assay with fixed-ratio combinations (e.g., 1:1 to 1:4 MADAM:adjuvant). Calculate combination indices (CI) using the Chou-Talalay method. Generate isobolograms to distinguish synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects. For in vivo validation, use murine models with co-administered therapies and monitor pharmacokinetic interactions .

Q. How can this compound’s stability be validated under long-term storage conditions?

Methodological Answer: Conduct accelerated stability testing at 40°C/75% RH for 6 months. Analyze degradation products via HPLC-MS and quantify active ingredient loss. Compare with real-time stability data (25°C/60% RH) to establish shelf-life predictions. Include lyophilized vs. solution formulations to identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.